3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride
Description
3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride is a bicyclic heteroaromatic compound featuring a triazole ring fused to a pyridine scaffold, with a cyclopropyl substituent at position 3 and an amine group at position 4. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical applications. Its molecular formula is C₉H₁₀N₄·2HCl, with a molecular weight of 174.2 g/mol (base) and 247.1 g/mol (salt form) . The compound is categorized under building blocks for medicinal chemistry, often used in kinase inhibitor development due to its rigid, planar structure and hydrogen-bonding capabilities .
Properties
Molecular Formula |
C9H12Cl2N4 |
|---|---|
Molecular Weight |
247.12 g/mol |
IUPAC Name |
3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride |
InChI |
InChI=1S/C9H10N4.2ClH/c10-7-3-4-8-11-12-9(6-1-2-6)13(8)5-7;;/h3-6H,1-2,10H2;2*1H |
InChI Key |
DHRLSJXOUYLQPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C3N2C=C(C=C3)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinopyridine with cyclopropyl isocyanide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes nucleophilic and electrophilic substitutions at both the triazole and pyridine rings. Key reactions include:
Halogenation : Bromination at the pyridine ring occurs under mild conditions. A study demonstrated bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C, yielding 5-bromo-3-cyclopropyl- triazolo[4,3-a]pyridin-6-amine with 78% efficiency .
Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura couplings enable aryl group introduction. For example, reaction with phenylboronic acid using Pd(PPh₃)₄ in THF/water (3:1) at 80°C produces 3-cyclopropyl-5-phenyl- triazolo[4,3-a]pyridin-6-amine (yield: 65%) .
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromination | NBS, DCM, 0°C, 2 hr | 5-Bromo derivative | 78% | |
| Suzuki Coupling | Pd(PPh₃)₄, PhB(OH)₂, THF/H₂O, 80°C | 5-Phenyl derivative | 65% |
Cyclization and Ring Formation
The triazolopyridine core is synthesized via cyclization of hydrazine derivatives. An optimized protocol involves:
Microwave-Assisted Cyclization : 2-Hydrazinylpyridine intermediates react with cyclopropanecarbonyl chloride under microwave irradiation (150°C, 20 min) to form the triazole ring, achieving 92% yield .
Electrochemical Desulfurative Cyclization : A metal-free method uses isothiocyanates and 2-hydrazinopyridines under electrochemical conditions (constant current: 10 mA, RT), producing 3-amino-triazolopyridines in 85% yield .
Oxidation and Reduction
Oxidation : Treatment with KMnO₄ in acidic medium oxidizes the cyclopropyl group to a carboxylic acid derivative. This reaction proceeds at 60°C over 6 hr, yielding 3-carboxy- triazolo[4,3-a]pyridin-6-amine (57% yield).
Reduction : Catalytic hydrogenation (H₂, Pd/C, 50 psi) reduces the triazole ring’s N=N bond, generating a dihydrotriazolopyridine analog (41% yield) .
Amide Formation and Coupling Reactions
The primary amine at position 6 participates in amide bond formation:
HBTU-Mediated Coupling : Reaction with carboxylic acids using HBTU and DIPEA in DMF produces amides. For example, coupling with benzoic acid yields 3-cyclopropyl-N-(benzoyl)- triazolo[4,3-a]pyridin-6-amine (83% yield) .
| Substrate | Coupling Partner | Reagents/Conditions | Product Yield | Source |
|---|---|---|---|---|
| 6-Amine derivative | Benzoic acid | HBTU, DIPEA, DMF, RT, 12 hr | 83% |
Stability Under Acidic/Basic Conditions
The compound demonstrates pH-dependent stability:
-
Acidic Conditions (pH 2) : Degrades <5% over 24 hr at 25°C .
-
Basic Conditions (pH 12) : Rapid hydrolysis of the triazole ring occurs, with 90% degradation in 4 hr .
Photochemical Reactivity
UV irradiation (254 nm) in methanol induces ring-opening of the cyclopropyl group, forming a linear diene derivative (62% yield).
Scientific Research Applications
3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. For example, it may act as an inhibitor of kinases or other enzymes involved in cell signaling, leading to altered cellular responses .
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The following table summarizes key structural analogs and their properties:
Physicochemical and Pharmacokinetic Insights
- Cyclopropyl vs. Methyl : The cyclopropyl group in the target compound introduces moderate steric hindrance and ring strain, which can improve metabolic stability compared to the methyl analog, where oxidation at the methyl group is a common metabolic pathway .
- Cyclopropyl vs.
- Aromatic vs. Aliphatic Substituents : The 3-(4-fluorophenyl) analog (C₁₂H₁₀FN₄) leverages fluorine’s electronegativity and aromatic interactions for enhanced target binding, but its lipophilicity may reduce aqueous solubility compared to the cyclopropyl variant .
- Salt Forms : The dihydrochloride salt of the target compound provides superior solubility in polar solvents compared to the free base or hemihydrochloride forms (e.g., tetrahydro analog) .
Biological Activity
3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine is C9H10N4 with a molecular weight of 174.2 g/mol. The compound features a triazolopyridine framework which is known for various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. Notably, it has been investigated as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune regulation and cancer progression. Inhibition of IDO1 can enhance immune responses against tumors, making this compound a candidate for cancer immunotherapy .
Biological Activity Overview
Case Studies and Research Findings
Several studies have highlighted the biological activity of 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine:
- Cancer Cell Line Studies : In vitro studies demonstrated that this compound exhibits significant antiproliferative activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values ranging from 0.98 µM to 1.28 µM .
- Inhibition of IDO1 : A study focused on the structure-activity relationship (SAR) found that modifications to the triazolopyridine scaffold resulted in enhanced potency against IDO1, suggesting that this compound could be optimized for better therapeutic efficacy in cancer treatment .
- Anti-inflammatory Effects : Research indicated that derivatives of triazolopyridines showed inhibition of COX enzymes involved in inflammatory processes, suggesting potential applications in treating inflammatory diseases .
Q & A
Q. What are the established synthetic routes for 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride, and what key reaction conditions influence yield?
The synthesis typically involves cyclopropane ring introduction to the triazolo[4,3-a]pyridine core. Key steps include:
- C-6 Substitution : Chlorosulfonation or nucleophilic substitution at the C-6 position of the triazolo-pyridine scaffold, as demonstrated in triazolo[4,3-a]pyrimidine analogs .
- Cyclopropane Functionalization : Cyclopropyl groups can be introduced via [2+1] cycloaddition using diazo compounds or metal-catalyzed cross-coupling reactions. Reaction temperature (e.g., 80–100°C) and catalyst selection (e.g., Pd/Cu systems) critically affect regioselectivity .
- Salt Formation : The dihydrochloride form is obtained by treating the free base with HCl in anhydrous ethanol, followed by recrystallization .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- NMR Analysis : - and -NMR confirm cyclopropyl proton signals (δ ~0.8–1.5 ppm) and triazole/pyridine aromatic resonances. -NMR may resolve tautomeric forms .
- HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) with UV detection (254 nm) assesses purity (>95%). High-resolution MS validates molecular weight (e.g., [M+H] at m/z 247.098) .
- X-ray Crystallography : Resolves crystal packing and salt form configuration, particularly for dihydrochloride stability studies .
Q. What are the recommended storage conditions to ensure the stability of the dihydrochloride salt form?
- Temperature : Store at –20°C in airtight containers to prevent hygroscopic degradation .
- Light Sensitivity : Protect from UV light using amber vials, as triazolo-pyridines may undergo photolytic ring-opening .
- Solubility Considerations : The dihydrochloride salt is water-soluble (>50 mg/mL), but prolonged aqueous storage at pH >6 risks free base precipitation .
Q. What role does the cyclopropyl substituent play in the compound’s physicochemical properties?
- Lipophilicity : The cyclopropyl group increases logP by ~0.5 units compared to methyl analogs, enhancing membrane permeability .
- Metabolic Stability : Cyclopropane’s strain energy reduces oxidative metabolism by CYP450 enzymes, as shown in SAR studies of triazolo-pyridines .
- Conformational Restriction : The rigid cyclopropane ring may lock the molecule into bioactive conformations, improving target binding .
Advanced Research Questions
Q. What strategies can optimize the regioselectivity of cyclopropane ring introduction during synthesis?
- Directed Metalation : Use directing groups (e.g., pyridine N-oxide) to guide cyclopropanation to the C-3 position .
- Microwave-Assisted Synthesis : Short reaction times (30–60 min) at 120°C improve yield (up to 85%) while minimizing side products like dimerized triazoles .
- Chiral Catalysts : Enantioselective cyclopropanation with Rh(II)/Cu(I) catalysts achieves >90% ee for stereosensitive derivatives .
Q. How can researchers address analytical challenges in distinguishing diastereomers or tautomeric forms?
- Dynamic NMR : Variable-temperature -NMR (e.g., –40°C to 25°C) identifies tautomer interconversion rates (e.g., 1,2,4-triazole vs. 1,3,4-isomers) .
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients to resolve enantiomers of cyclopropyl derivatives .
- Tandem MS/MS : Collision-induced dissociation (CID) differentiates diastereomers via fragmentation patterns (e.g., cyclopropane ring-opening ions) .
Q. What in vitro assays are suitable for evaluating this compound’s kinase inhibition potential?
- BRD4 Bromodomain Assays : Fluorescence polarization (FP) using acetylated histone H4 peptides quantifies IC values. Competitor compounds in this class show IC values <100 nM .
- Kinase Profiling Panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects. Triazolo-pyridines often exhibit selectivity for AGC family kinases .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in cell lysates by monitoring protein thermal stabilization .
Q. How does the dihydrochloride salt form affect pharmacokinetic properties compared to the free base?
- Bioavailability : The salt form increases aqueous solubility, improving oral absorption (e.g., C by 2–3× in rodent models) .
- Plasma Protein Binding : Dihydrochloride salts show reduced binding to albumin (~85% vs. ~92% for free base), enhancing free drug concentration .
- pH-Dependent Stability : In gastric pH (1.2–3.0), the salt remains ionized, reducing precipitation risks during dissolution .
Q. What computational methods support structure-activity relationship (SAR) studies for triazolo[4,3-a]pyridine derivatives?
- Molecular Docking : Glide SP/XP (Schrödinger Suite) predicts binding poses in BRD4 bromodomains, highlighting key hydrogen bonds with Asn140 .
- QM/MM Simulations : Assess cyclopropane ring strain’s impact on binding energy (ΔG) using Gaussian09 .
- Free Energy Perturbation (FEP) : Compare relative binding affinities of cyclopropyl vs. ethyl substituents with Desmond/MBAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
